REACTION_CXSMILES
|
Cl.Cl.[CH3:3][NH:4][C:5]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:6]=1[NH2:7].[OH-].[Na+].O.[C:17](Cl)(=[O:21])[C:18](Cl)=[O:19]>C1(C)C(C)=CC=CC=1>[CH3:3][N:4]1[C:5]2[C:6](=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=2)[NH:7][C:18](=[O:19])[C:17]1=[O:21] |f:0.1.2,3.4|
|
Name
|
2-Methylamino-5-methoxyaniline dihydrochloride
|
Quantity
|
0.256 mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CNC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The free amine is extracted into 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of xylene, the solution dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
held at 75°-90° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated to a bath temperature of 155°
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled to 0°
|
Type
|
FILTRATION
|
Details
|
the gray precipitate collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The solid product is then dried under high vacuum at 160° for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
CN1C(C(NC2=CC(=CC=C12)OC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |